4-Methanesulfonylbutane-1-sulfonyl chloride
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Overview
Description
4-Methanesulfonylbutane-1-sulfonyl chloride is an organosulfur compound with the molecular formula C5H11ClO4S2. It is a sulfonyl chloride derivative, which is often used as an intermediate in organic synthesis due to its reactivity and versatility.
Preparation Methods
Synthetic Routes and Reaction Conditions
4-Methanesulfonylbutane-1-sulfonyl chloride can be synthesized through various methods. One common approach involves the reaction of 4-(methylthio)butane-1-sulfonic acid with thionyl chloride (SOCl2) or phosphorus pentachloride (PCl5). The reaction typically occurs under reflux conditions, where the sulfonic acid is converted to the corresponding sulfonyl chloride .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chlorination processes using thionyl chloride or phosgene (COCl2) as chlorinating agents. These methods are preferred due to their efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
4-Methanesulfonylbutane-1-sulfonyl chloride undergoes various types of chemical reactions, including:
Substitution Reactions: It reacts with nucleophiles such as amines, alcohols, and thiols to form sulfonamides, sulfonates, and sulfonothioates, respectively.
Reduction Reactions: It can be reduced to the corresponding sulfonyl hydride using reducing agents like lithium aluminum hydride (LiAlH4).
Oxidation Reactions: It can be oxidized to sulfonic acids using strong oxidizing agents like potassium permanganate (KMnO4).
Common Reagents and Conditions
Nucleophiles: Amines, alcohols, thiols
Reducing Agents: Lithium aluminum hydride (LiAlH4)
Oxidizing Agents: Potassium permanganate (KMnO4)
Major Products Formed
Sulfonamides: Formed from reactions with amines
Sulfonates: Formed from reactions with alcohols
Sulfonothioates: Formed from reactions with thiols
Sulfonic Acids: Formed from oxidation reactions
Scientific Research Applications
4-Methanesulfonylbutane-1-sulfonyl chloride has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 4-Methanesulfonylbutane-1-sulfonyl chloride involves its reactivity as an electrophile. It readily reacts with nucleophiles, forming covalent bonds with them. This reactivity is due to the presence of the sulfonyl chloride group, which is highly electrophilic and can undergo nucleophilic substitution reactions .
Comparison with Similar Compounds
Similar Compounds
Methanesulfonyl chloride: Similar in structure but with a simpler alkyl chain.
4-(Methylsulfanyl)butane-1-sulfonyl chloride: Contains a methylthio group instead of a methylsulfonyl group.
Uniqueness
4-Methanesulfonylbutane-1-sulfonyl chloride is unique due to its specific structure, which provides distinct reactivity and applications compared to other sulfonyl chlorides. Its longer alkyl chain and the presence of the methylsulfonyl group make it suitable for specific synthetic and industrial applications .
Properties
IUPAC Name |
4-methylsulfonylbutane-1-sulfonyl chloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H11ClO4S2/c1-11(7,8)4-2-3-5-12(6,9)10/h2-5H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LKIKZIFMCMYRCK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)CCCCS(=O)(=O)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H11ClO4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.7 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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